Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate
Overview
Description
Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate is a chemical compound with the molecular formula C9H8ClN3O2 . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
Synthesis Analysis
New derivatives of imidazo[1,5-a]pyrimidine, which are structurally similar to Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate, have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . Utilization of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .Molecular Structure Analysis
The molecular structure of Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate includes a pyrrole ring and a pyrazine ring . The presence of the ethoxycarbonyl substituent in position 1 of the synthesized compounds makes them valuable precursors for obtaining new functional derivatives .Chemical Reactions Analysis
The reaction of 4-chloropyrazolo[1,5-a]-pyrazines with a 3-fold excess of ethyl isocyanoacetate and t-BuOK under mild conditions (0–20°C) in a DMF solution leads to the formation of ethyl imidazo[1,5-a]-pyrazolo[5,1-c]pyrazine-1-carboxylates .Physical And Chemical Properties Analysis
Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate has a molecular weight of 225.63 . More detailed physical and chemical properties may require specific experimental measurements or computational predictions.Scientific Research Applications
Pharmacology
In pharmacology, this compound is utilized as a precursor in the synthesis of various pharmacologically active molecules. Its unique structure allows it to be incorporated into compounds that may interact with biological targets, potentially leading to the development of new medications .
Organic Synthesis
Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate serves as a building block in organic synthesis. Its reactivity is exploited to create complex molecules for drugs and other organic compounds, highlighting its versatility in medicinal chemistry applications.
Material Science
Within material science, this compound’s properties are researched for the development of novel materials. It could be used to modify the properties of polymers or create new compounds with specific characteristics desired in materials engineering .
Environmental Science
In environmental science, researchers may study the compound’s breakdown products and their environmental impact. Understanding its stability and reactivity can inform the safe handling and disposal of this chemical in various industrial processes .
Analytical Chemistry
Analytical chemists might use Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate as a standard or reagent in chromatography and spectrometry. Its well-defined structure makes it suitable for method development and calibration purposes .
Biochemistry Research
In biochemistry, the compound is of interest for its potential role in biochemical pathways. It could be used to study enzyme-substrate interactions or as a probe to understand cellular processes at the molecular level .
Agricultural Science
The application of Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate in agricultural science could involve its use as an intermediate in the synthesis of agrochemicals. Its efficacy and safety profile would be key areas of investigation for potential use in crop protection .
Life Science Research
Lastly, in life science research, this compound could be used in the development of diagnostic tools or as a part of assay kits. Its chemical properties may allow it to bind selectively to biomarkers or other relevant biological entities .
Mechanism of Action
While the exact mechanism of action for Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate is not clearly recognized, compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Future Directions
Given the wide range of biological activities exhibited by compounds with a similar pyrrolopyrazine scaffold , Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate could be a valuable precursor for synthesizing new functional derivatives . These derivatives could potentially be used in drug discovery research for various diseases .
properties
IUPAC Name |
ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-6-3-11-4-7(10)13(6)5-12-8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDWATOOVGSVIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=NC=C(N2C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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